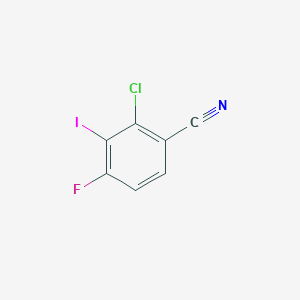

2-Chloro-4-fluoro-3-iodobenzonitrile

Cat. No. B8098223

M. Wt: 281.45 g/mol

InChI Key: DAKOVCWDJHXVTB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07585877B2

Procedure details

Adapting a protocol by Uchiyama et al (J. Am. Chem. Soc., 2002, 124, 8514-8515), which reference is incorporated herein by reference in its entirety, 2-chloro-4-fluorobenzonitrile (311 mg, 2.0 mmol) in dry THF (1.0 mL) was added dropwise to lithium di-t-butyl(2,2,6,6-tetramethylpiperidino)zinncate (4.0 mmol in 10 mL THF, Uchiyama et al J. Am. Chem. Soc., 1999, 121, 3539-3540, which is incorporated herein by reference in its entirety) at 0° C. and stirred at 0° C. for 3.5 h. Iodine (5.08 g, 20.0 mmol) was then added and the reaction was stirred at r.t. overnight. Na2S2O3 (1.0 M, 50 mL) and saturated aqueous NH4Cl (100 mL) were added, followed by extraction with dichloromethane (3×100 mL), drying of the combined organic layers over Na2SO4, filtering, and removal of the solvents in vacuo. The residue was passed through a pad of silica gel eluting with EtOAc/n-heptane (1:40), affording 112 mg (0.40 mmol) of 2-chloro-4-fluoro-3-iodobenzonitrile. This material was combined with nortropine (114 mg, 0.90 mmol), K2CO3 (186 mg, 0.134 mol) and DMSO (2.0 mL), and stirred at 130° C. for 1.5 h. The crude mixture thus obtained was diluted with n-heptane (10 mL), passed through a pad of silica gel using EtOAc/n-heptane (1:2), concentrated and purified by preparative TLC (EtOAC/n-heptane, 1:1) to give 1.5 mg (1.7%) of 195JP18 as an off-white solid.

[Compound]

Name

lithium di-t-butyl(2,2,6,6-tetramethylpiperidino)zinncate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Na2S2O3

Quantity

50 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[I:11]I.[O-]S([O-])(=S)=O.[Na+].[Na+].[NH4+].[Cl-]>C1COCC1>[Cl:1][C:2]1[C:9]([I:11])=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

311 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C#N)C=CC(=C1)F

|

Step Two

[Compound]

|

Name

|

lithium di-t-butyl(2,2,6,6-tetramethylpiperidino)zinncate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

5.08 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Four

|

Name

|

Na2S2O3

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=S)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Step Five

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 0° C. for 3.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction was stirred at r.t. overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with dichloromethane (3×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

drying of the combined organic layers over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removal of the solvents in vacuo

|

Outcomes

Product

Details

Reaction Time |

3.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C#N)C=CC(=C1I)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.4 mmol | |

| AMOUNT: MASS | 112 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 20% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |